Aminoacetonitrile hydrochloride
Overview
Description
Aminoacetonitrile hydrochloride is an organic compound with the formula C2H5ClN2 . It is a colorless, hygroscopic solid that is soluble in water and slightly soluble in methanol. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agriculture .
Mechanism of Action
Target of Action
Aminoacetonitrile hydrochloride is known to act as a nematode-specific acetylcholine (ACh) agonist . Acetylcholine is a neurotransmitter that plays a crucial role in transmitting signals in the nervous system. By acting as an agonist, this compound can mimic the action of acetylcholine, leading to a spastic paralysis and rapid expulsion of the nematodes from the host .
Mode of Action
As an ACh agonist, this compound binds to the acetylcholine receptors on the nematode’s muscle cells . This binding triggers a series of events that lead to muscle contraction, causing a spastic paralysis . The result is the rapid expulsion of the nematodes from the host organism .
Biochemical Pathways
Aminoacetonitrile is produced industrially from glycolonitrile by reaction with ammonia . The resulting aminoacetonitrile can be hydrolyzed to give glycine , an important amino acid involved in protein synthesis and other key metabolic processes . This shows that this compound can influence the biochemical pathways related to protein synthesis and metabolism.
Result of Action
The primary result of the action of this compound is the expulsion of nematodes from the host organism . This is achieved through the induction of spastic paralysis in the nematodes, caused by the compound’s action as an ACh agonist .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, pH, and the presence of other substances. It’s also worth noting that this compound is unstable at room temperature , which could influence its action and efficacy. Furthermore, it’s known to be hygroscopic , meaning it absorbs moisture from the air, which could also impact its stability and action.
Biochemical Analysis
Biochemical Properties
Aminoacetonitrile hydrochloride acts as a strong base in organic synthesis reactions . Its strong basicity enables it to protonate weakly acidic compounds and catalyze the formation of carbon-nitrogen bonds . It is also known to be useful in the synthesis of diverse nitrogen-containing heterocycles .
Cellular Effects
It is known that the compound’s strong basicity and ability to form carbon-nitrogen bonds can influence various cellular processes .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its role as a strong base . It can protonate weakly acidic compounds, facilitating the formation of carbon-nitrogen bonds . This property makes it a valuable tool in organic synthesis, including the synthesis of nitrogen-containing heterocycles .
Temporal Effects in Laboratory Settings
It is known that the compound is a colorless liquid and is unstable at room temperature .
Metabolic Pathways
Aminoacetonitrile is known to be involved in two distinct pathways in biological systems: aldoxime dehydratase catalyzes the formation of a carbon-nitrogen triple bond via dehydration of aldoxime to the corresponding nitrile, and hydroxynitrile lyase or oxynitrilase-mediated transformation of aldehyde and hydrogen cyanide to cyanohydrins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminoacetonitrile hydrochloride can be synthesized through several methods. One common method involves the reaction of glycolonitrile with ammonia: [ \text{HOCH}_2\text{CN} + \text{NH}_3 \rightarrow \text{H}_2\text{NCH}_2\text{CN} + \text{H}_2\text{O} ] The resulting aminoacetonitrile is then treated with hydrogen chloride in methanol to form this compound .
Another method involves the condensation reaction of ammonium chloride, formaldehyde, acetic acid, and sodium cyanide. The reaction is carried out at temperatures below 0°C, followed by the addition of hydrogen chloride in methanol .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Aminoacetonitrile hydrochloride undergoes various chemical reactions, including:
Hydrolysis: Converts aminoacetonitrile to glycine.
Substitution: Reacts with other nucleophiles to form different derivatives.
Cyclization: Forms nitrogen-containing heterocycles.
Common Reagents and Conditions
Hydrolysis: Typically performed in acidic or basic conditions.
Substitution: Requires nucleophiles and appropriate solvents.
Cyclization: Often involves heating and specific catalysts.
Major Products
Glycine: Formed through hydrolysis.
Various Derivatives: Formed through substitution and cyclization reactions.
Scientific Research Applications
Aminoacetonitrile hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing nitrogen-containing heterocycles.
Biology: Studied for its role in the synthesis of amino acids and peptides.
Medicine: Investigated for its potential as an intermediate in drug synthesis.
Industry: Used in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
Acetonitrile: A simpler nitrile compound with different applications.
Aminopropionitrile: Another amino-nitrile compound with similar reactivity.
Cyanogen: A related nitrile compound with distinct properties
Uniqueness
Aminoacetonitrile hydrochloride is unique due to its bifunctional nature, allowing it to participate in a wide range of chemical reactions. Its specific mechanism of action as an acetylcholine agonist also sets it apart from other similar compounds .
Properties
IUPAC Name |
2-aminoacetonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N2.ClH/c3-1-2-4;/h1,3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKYKTBPRBZDFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884212 | |
Record name | Acetonitrile, 2-amino-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6011-14-9 | |
Record name | Acetonitrile, 2-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6011-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetonitrile, 2-amino-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetonitrile, 2-amino-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aminoacetonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.332 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMINOACETONITRILE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8L3V1KSB7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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